Cas no 2228769-55-7 (2-(but-3-yn-2-yl)-6-chlorophenol)

2-(But-3-yn-2-yl)-6-chlorophenol is a chlorinated phenolic compound featuring an alkyne functional group, making it a versatile intermediate in organic synthesis. The presence of both the phenol and alkyne moieties allows for selective modifications, enabling applications in pharmaceuticals, agrochemicals, and advanced material development. Its structural properties facilitate cross-coupling reactions, cycloadditions, and other transformations critical in constructing complex molecular architectures. The chlorine substituent enhances reactivity for further functionalization while maintaining stability under standard conditions. This compound is particularly valuable in medicinal chemistry for scaffold diversification. High purity grades ensure consistent performance in research and industrial processes. Proper handling is advised due to potential reactivity hazards.
2-(but-3-yn-2-yl)-6-chlorophenol structure
2228769-55-7 structure
Product Name:2-(but-3-yn-2-yl)-6-chlorophenol
CAS No:2228769-55-7
MF:C10H9ClO
MW:180.630861997604
CID:6353539
PubChem ID:165637780
Update Time:2025-10-30

2-(but-3-yn-2-yl)-6-chlorophenol Chemical and Physical Properties

Names and Identifiers

    • 2-(but-3-yn-2-yl)-6-chlorophenol
    • 2228769-55-7
    • EN300-1991737
    • Inchi: 1S/C10H9ClO/c1-3-7(2)8-5-4-6-9(11)10(8)12/h1,4-7,12H,2H3
    • InChI Key: XDOZSIBBVCEQHD-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1O)C(C#C)C

Computed Properties

  • Exact Mass: 180.0341926g/mol
  • Monoisotopic Mass: 180.0341926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 20.2Ų

2-(but-3-yn-2-yl)-6-chlorophenol Pricemore >>

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Additional information on 2-(but-3-yn-2-yl)-6-chlorophenol

Comprehensive Overview of 2-(but-3-yn-2-yl)-6-chlorophenol (CAS No. 2228769-55-7): Properties, Applications, and Industry Insights

2-(but-3-yn-2-yl)-6-chlorophenol (CAS No. 2228769-55-7) is a specialized organic compound garnering attention in pharmaceutical and agrochemical research due to its unique structural features. This chlorinated phenol derivative incorporates an alkyne functional group, making it a versatile intermediate for click chemistry applications and targeted molecular design. With the rising demand for high-performance intermediates in drug discovery, compounds like 2-(but-3-yn-2-yl)-6-chlorophenol are increasingly explored for their potential in bioconjugation and small-molecule synthesis.

The compound’s molecular structure combines a phenol ring substituted at the 6-position with a chlorine atom and at the 2-position with a but-3-yn-2-yl group. This arrangement offers distinct reactivity patterns, particularly in palladium-catalyzed cross-coupling reactions, a hot topic in modern organic synthesis. Researchers frequently search for "alkyne-functionalized phenols" or "chlorophenol derivatives for drug development," reflecting the growing interest in such building blocks. Its CAS No. 2228769-55-7 serves as a critical identifier for procurement and regulatory compliance across global markets.

In the context of green chemistry trends, 2-(but-3-yn-2-yl)-6-chlorophenol is studied for its potential in atom-efficient transformations. The compound’s alkyne moiety enables Huisgen cycloaddition, a reaction widely adopted in biomarker labeling and polymeric material development. Industry forums often highlight queries like "how to optimize alkyne-phenol reactions" or "safe handling of chlorophenol intermediates," underscoring the need for detailed technical guidance on this compound.

From an analytical chemistry perspective, CAS 2228769-55-7 requires precise characterization via HPLC, GC-MS, and NMR spectroscopy. These methods are essential to verify purity, especially when the compound is used in high-value API synthesis. Recent publications emphasize its role in constructing heterocyclic scaffolds, a key area in anticancer and antiviral drug research. Searches for "phenolic alkynes in medicinal chemistry" or "CAS 2228769-55-7 suppliers" have surged, reflecting its commercial and academic relevance.

Regulatory and safety data for 2-(but-3-yn-2-yl)-6-chlorophenol emphasize standard laboratory precautions, including the use of personal protective equipment (PPE) and adequate ventilation. While not classified as hazardous under major chemical inventories, its handling aligns with general protocols for chlorinated organics. Environmental persistence and biodegradability profiles remain under study, coinciding with broader industry shifts toward sustainable chemical practices.

In summary, 2-(but-3-yn-2-yl)-6-chlorophenol (CAS No. 2228769-55-7) represents a niche yet impactful compound in advanced synthesis. Its dual functionality as a chlorophenol and alkyne precursor positions it at the intersection of multiple research frontiers, from pharmaceutical intermediates to material science. As innovation in catalytic chemistry accelerates, this compound is poised to play a pivotal role in addressing complex molecular design challenges.

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